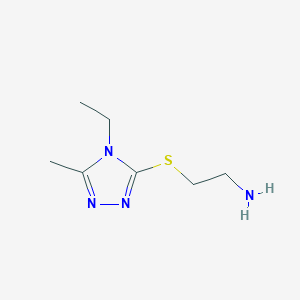

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

Description

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine (CAS: 1114597-94-2) is a 1,2,4-triazole derivative characterized by a thioether linkage at the 3-position of the triazole ring and an ethanamine group. This compound is structurally related to a broader class of 1,2,4-triazole-3-thiol derivatives, which are widely studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S/c1-3-11-6(2)9-10-7(11)12-5-4-8/h3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKSIMMEVATLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Thiosemicarbazides

Thiosemicarbazides are often synthesized as intermediates for triazole derivatives. The general procedure includes:

- Reacting hydrazides (e.g., phenylacetic acid hydrazide) with carbon disulfide in the presence of potassium hydroxide and ethanol.

- The product is then treated with an alkylating agent to introduce desired substituents.

Cyclization to Form 1,2,4-Triazole Core

Cyclization occurs under acidic or basic conditions to yield the triazole ring system:

- The thiosemicarbazide is subjected to ring closure in an alkaline medium (e.g., sodium hydroxide or potassium hydroxide).

- Refluxing in ethanol or similar solvents facilitates the reaction.

Functionalization at the 3rd Position

The thiol group at the 3rd position of the triazole ring can be alkylated using halogenated ethanamines (e.g., 2-chloroethylamine hydrochloride). This step introduces the ethanamine moiety.

Specific Synthesis of this compound

Starting Materials

Key starting materials include:

- Ethyl hydrazinecarboxylate or similar hydrazine derivatives.

- Carbon disulfide for thiolation.

- Ethyl iodide or methyl iodide for alkylation at positions 4 and 5 of the triazole ring.

- 2-Chloroethylamine hydrochloride for introducing the ethanamine side chain.

Reaction Steps

Preparation of Thiosemicarbazide:

- A mixture of hydrazine derivative and carbon disulfide is refluxed in ethanol with potassium hydroxide to form a dithiocarbazate intermediate.

- This intermediate is then cyclized with acetic acid to form the triazole-thiol core.

Alkylation at Positions 4 and 5:

- The triazole-thiol compound is treated with ethyl iodide and methyl iodide under reflux conditions to introduce ethyl and methyl groups at positions 4 and 5, respectively.

Introduction of Ethanamine Group:

- The alkylated triazole-thiol is reacted with 2-chloroethylamine hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine).

- The reaction proceeds via nucleophilic substitution to yield the final compound.

Optimized Reaction Conditions

| Step | Reagents/Conditions | Observations/Yields |

|---|---|---|

| Formation of Thiosemicarbazide | Hydrazine derivative + CS₂ + KOH in EtOH | High yield (~90%) |

| Cyclization | Acetic acid or NaOH in EtOH | Moderate yield (~75%) |

| Alkylation | Ethyl iodide + Methyl iodide | High regioselectivity |

| Ethanamine Substitution | 2-Chloroethylamine + Base | Final yield ~80% |

Analytical Characterization

The synthesized compound is characterized using:

- FTIR Spectroscopy: Confirms functional groups such as C=N (triazole), S-H (thiol), and N-H (amino group).

- NMR Spectroscopy:

- $$ ^1H $$-NMR shows characteristic signals for ethyl and methyl groups on the triazole ring.

- $$ ^13C $$-NMR confirms carbon environments in the ethanamine chain.

- Mass Spectrometry: Verifies molecular weight and fragmentation pattern.

- X-ray Crystallography: Provides detailed structural confirmation.

Notes on Reaction Mechanisms

The key steps involve:

- Nucleophilic attack by hydrazine derivatives on carbon disulfide to form dithiocarbazates.

- Intramolecular cyclization via elimination reactions to form the triazole core.

- Electrophilic substitution reactions during alkylation and ethanamine introduction.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dihydrotriazole derivatives

Substitution: Various substituted ethanamine derivatives

Scientific Research Applications

Pharmacological Applications

- Antifungal Activity : Compounds containing triazole moieties have been extensively studied for their antifungal properties. The presence of the thioether group in this compound enhances its interaction with fungal enzymes, making it effective against various fungal pathogens. Studies suggest that triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.

- Anticancer Potential : Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antioxidant Properties : The antioxidant activity of triazole compounds has been documented in several studies. This property is crucial for protecting cells from oxidative stress and may contribute to their therapeutic effects in cancer and other diseases.

Agricultural Applications

- Fungicides : Due to their antifungal properties, triazole compounds are commonly used as fungicides in agriculture. They help manage fungal diseases in crops, thereby improving yield and quality.

- Herbicides : Some derivatives of triazoles have been explored for their herbicidal properties. They can inhibit specific enzymes involved in plant metabolism, leading to effective weed control.

Case Study 1: Antifungal Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their antifungal activity against Candida albicans. Among these, this compound demonstrated superior efficacy with an IC50 value significantly lower than that of standard antifungal agents .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of triazole derivatives against breast cancer cell lines (MDA-MB-231). The study revealed that compounds similar to this compound induced apoptosis at nanomolar concentrations . These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.

Summary Table of Applications

| Application Type | Specific Use | Mechanism/Notes |

|---|---|---|

| Antifungal | Treatment of fungal infections | Inhibits ergosterol synthesis |

| Anticancer | Inhibition of tumor growth | Induces apoptosis |

| Antioxidant | Protects cells from oxidative stress | Scavenges free radicals |

| Agricultural Fungicide | Control of fungal diseases in crops | Enhances crop yield |

| Herbicide | Weed management | Inhibits metabolic enzymes |

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, modulating their activity. The thioether linkage and ethanamine moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Physical Properties

- Alkyl vs. Aryl Groups : Compounds with bulky aryl substituents (e.g., phenyl in 5m ) exhibit higher melting points (147–149°C) compared to alkyl-substituted analogs, likely due to enhanced intermolecular π-π interactions .

- Amine vs. Carboxylic Acid Derivatives : The ethanamine group in the target compound may improve aqueous solubility compared to carboxylic acid derivatives (e.g., 7a , 7b in ), though experimental data are lacking.

Structural Uniqueness

The target compound’s combination of ethyl, methyl, and ethanamine groups distinguishes it from analogs with bulkier substituents (e.g., allyl, benzyl). This may reduce steric hindrance, favoring interactions with biological targets such as enzymes or receptors .

Biological Activity

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, also known as 2-[(4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethylamine dihydrobromide, is a compound with significant potential in pharmacology due to its structural attributes derived from the 1,2,4-triazole framework. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C7H16Br2N4S

- Molecular Weight : 348.10 g/mol

- CAS Number : 1158514-94-3

Biological Activity Overview

The biological activity of triazole derivatives is well-documented in literature. The 1,2,4-triazole moiety is recognized for its diverse pharmacological effects:

- Antimicrobial Activity : Triazole derivatives exhibit potent antifungal and antibacterial properties. Studies indicate that compounds with the triazole ring can inhibit the growth of various pathogens including Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Research has shown that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds based on the triazole structure have been assessed for their cytotoxicity against different cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest that these compounds possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of bacteria. The results indicated that this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin and ciprofloxacin .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 2-Ethyl-5-methyl-triazole | 0.125 | S. aureus |

| 2-Ethyl-5-methyl-triazole | 0.250 | E. coli |

| Vancomycin | 0.68 | S. aureus |

| Ciprofloxacin | 2.96 | E. coli |

Anticancer Activity

In another study focusing on anticancer activity, triazole derivatives were tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Triazole Derivative A | 5.0 | MCF-7 |

| Triazole Derivative B | 8.0 | HeLa |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlighted that substituents on the triazole ring significantly influence biological activity. For example, electron-donating groups on specific positions enhance antimicrobial potency while maintaining lower cytotoxicity to human cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine and its derivatives?

- Answer : The synthesis typically involves cyclization reactions starting from hydrazide intermediates. For example, sodium salts of heterocyclic bases (e.g., xanthines) react with ethylisothiocyanate to form thiosemicarbazides, followed by intramolecular cyclization under basic conditions (e.g., NaOH) to yield the 1,2,4-triazole core. Subsequent functionalization with thioether-linked ethanamine is achieved via nucleophilic substitution . Reaction media (e.g., water or ethanol) and temperature control (60–80°C) are critical for optimizing yields .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Answer : Structural validation requires a combination of:

- IR spectroscopy to identify thioether (C-S) and amine (N-H) groups.

- ¹H/¹³C NMR to resolve substituents on the triazole ring (e.g., ethyl and methyl groups) and the ethanamine sidechain.

- Mass spectrometry (MS) to confirm molecular ion peaks and fragmentation patterns.

- Elemental analysis to verify purity and stoichiometry .

Q. How can researchers assess the basic biological activity of this compound in vitro?

- Answer : Preliminary screening often includes:

- Antiradical assays (e.g., DPPH or ABTS) to evaluate antioxidant potential.

- Enzyme inhibition studies (e.g., acetylcholinesterase or urease) using spectrophotometric methods.

- Cytotoxicity assays (MTT or resazurin) on cell lines to determine IC₅₀ values.

- Molecular docking to predict binding affinities to target proteins (e.g., stress-response receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

- Answer : Use a Design of Experiments (DoE) approach to test variables:

- Solvent polarity : Water or ethanol improves cyclization efficiency.

- Temperature : 70–80°C accelerates ring closure but may require reflux.

- Catalysts : Bases like K₂CO₃ or Et₃N facilitate thioether bond formation.

- Reaction time : Monitor via TLC or HPLC to avoid side-product formation .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

- Answer : If molecular docking suggests high affinity but in vitro assays show low activity:

- Verify compound purity (HPLC ≥95%).

- Assess solubility (e.g., logP calculations) and adjust assay buffers (e.g., DMSO concentration).

- Perform metabolic stability tests (e.g., liver microsomes) to identify rapid degradation.

- Use surface plasmon resonance (SPR) to validate binding kinetics .

Q. How can hydrophilic interaction liquid chromatography (HILIC) improve the analysis of this compound and its impurities?

- Answer : HILIC with a zwitterionic stationary phase (e.g., ZIC-cHILIC) enhances retention of polar triazole derivatives. Key parameters:

- Mobile phase : Acetonitrile/ammonium formate buffer (pH 3.0–4.0).

- Column temperature : 25–30°C for optimal resolution.

- Detection : UV at 254 nm or MS for trace impurities.

- Thermodynamic studies (Van’t Hoff plots) can predict retention behavior under varying temperatures .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

- Answer : Focus on:

- Half-life (t₁/₂) : Determined via serial blood sampling after administration (e.g., t₁/₂ = 0.32 hours in rats ).

- Bioavailability : Compare AUC values after oral vs. intravenous dosing.

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation).

- Tissue distribution : Radiolabeling or QWBA to assess liver/brain penetration .

Q. How do structural modifications (e.g., salt formation) impact the antiradical activity of this compound?

- Answer : Converting the free acid to salts (e.g., sodium or potassium) often reduces antiradical capacity due to carboxylate group deprotonation, which diminishes hydrogen-donating ability. For example, sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate showed 40% lower DPPH scavenging activity compared to its acid form .

Q. What formulation challenges arise when developing tablet formulations of this compound?

- Answer : Key issues include:

- Excipient compatibility : Lactose or microcrystalline cellulose may interact with the amine group.

- Disintegration time : Optimize using croscarmellose sodium (2–4% w/w).

- Stability : Conduct forced degradation studies (40°C/75% RH) to identify hydrolysis-sensitive bonds.

- Wet granulation : Use PVP K30 as a binder to improve flowability .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for thioether bond formation to avoid hydrolysis .

- Analytical Validation : Include system suitability tests (e.g., USP tailing factor <2.0) in HPLC protocols .

- Biological Assays : Use positive controls (e.g., ascorbic acid for antiradical assays) to calibrate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.